molecular formula C18H38N4O2 B14489292 N,N'-bis(6-aminohexyl)hexanediamide CAS No. 65170-34-5

N,N'-bis(6-aminohexyl)hexanediamide

Cat. No.: B14489292
CAS No.: 65170-34-5
M. Wt: 342.5 g/mol
InChI Key: DPFBFPCQGOOGOQ-UHFFFAOYSA-N
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Description

N,N'-bis(6-aminohexyl)hexanediamide is a diamide derivative of hexanedioic acid (adipic acid), where both amide nitrogen atoms are substituted with 6-aminohexyl groups. Its structure comprises a central adipamide core (C₆H₁₀O₂N₂) flanked by two aliphatic 6-aminohexyl chains (-NH-(CH₂)₆-NH₂). The molecular formula is C₁₈H₃₈N₆O₂, with a molecular weight of 402.54 g/mol.

Key features include:

  • Flexibility: The long aliphatic chains enhance solubility in organic solvents and flexibility in polymer matrices.
  • Functionality: The terminal amine groups enable crosslinking or conjugation in materials science and biomedical applications.
  • Applications: Potential uses span polymer synthesis (e.g., segmented poly(ether amide)s) , drug delivery systems, and biochemical sensors .

Properties

IUPAC Name

N,N'-bis(6-aminohexyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N4O2/c19-13-7-1-3-9-15-21-17(23)11-5-6-12-18(24)22-16-10-4-2-8-14-20/h1-16,19-20H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFBFPCQGOOGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCNC(=O)CCCCC(=O)NCCCCCCN)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398439
Record name N,N'-bis(6-aminohexyl)hexanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65170-34-5
Record name N,N'-bis(6-aminohexyl)hexanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(6-aminohexyl)hexanediamide typically involves the reaction of hexanediamine with 6-aminohexanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of N,N’-bis(6-aminohexyl)hexanediamide involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(6-aminohexyl)hexanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N,N’-bis(6-aminohexyl)hexanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of protein-ligand interactions and as a cross-linking agent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of N,N’-bis(6-aminohexyl)hexanediamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and other biomolecules, influencing their structure and function. This interaction can lead to various biological effects, such as modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Substituted Diamides

N,N'-bis(6-aminohexyl)oxalamide
  • Structure: Ethanediamide core with 6-aminohexyl substituents.
  • Molecular Formula : C₁₄H₃₂N₆O₂.
  • Applications : Used in synthesizing segmented poly(ether amide)s with high elasticity and transparency. The oxalamide core facilitates hydrogen bonding, enhancing material rigidity .
  • Key Difference : Shorter central chain (C2 vs. C6 in hexanediamide) reduces flexibility but increases hard-segment density in polymers.
N,N′-1,6-Hexanediylbis[2-aminobenzamide]
  • Structure: Adipamide core with aromatic 2-aminobenzamide substituents.
  • Molecular Formula : C₂₀H₂₄N₄O₂.
  • Properties : Higher rigidity due to aromatic rings; melting point >300°C. Used in antimicrobial research due to structural similarity to antibiotic scaffolds .

Aromatic Substituted Diamides

N,N'-bis(3-methylphenyl)hexanediamide
  • Structure : Adipamide core with 3-methylphenyl substituents.
  • Molecular Formula : C₂₀H₂₄N₂O₂.
  • Properties : Lower solubility in polar solvents due to hydrophobic aromatic groups. Molecular weight: 328.42 g/mol .
  • Applications : Explored in material science for rigid-rod polymers.
N~1~,N~6~-bis(3-ethylphenyl)hexanediamide
  • Structure : Adipamide core with 3-ethylphenyl substituents.
  • Molecular Formula : C₂₂H₂₈N₂O₂.
  • Properties : Higher logP (4.24) indicates lipophilicity, suitable for membrane-permeable drug candidates .

Specialty Functionalized Diamides

Os(bpy)₂(Nbpy)²⁺ (Osmium Polypyridyl Complex)
  • Structure: Contains an N-(6-aminohexyl) group conjugated to osmium complexes.
  • Applications: Used in optical oxygen sensors for biological systems due to red-region absorption and stable amide linkages with nanocrystals .
Methoctramine (N,N′-bis(6-aminohexyl)octane-1,8-diamine)
  • Structure: Octane-diamine core with 6-aminohexyl substituents.
  • Applications : Muscarinic receptor antagonist with 82% inhibition efficacy in biochemical assays .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications References
N,N'-bis(6-aminohexyl)hexanediamide C₁₈H₃₈N₆O₂ 402.54 6-aminohexyl High flexibility, terminal amines Polymers, drug design
N,N'-bis(3-methylphenyl)hexanediamide C₂₀H₂₄N₂O₂ 328.42 3-methylphenyl Hydrophobic, rigid Material science
N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide C₂₂H₂₄N₄O₄ 432.46 4-aminocarbonylphenyl High melting point (>300°C) Antimicrobial agents
Methoctramine C₂₀H₄₆N₆ 386.64 6-aminohexyl (octane) Muscarinic antagonist Biochemical inhibition
Os(bpy)₂(Nbpy)²⁺ C₃₄H₃₈N₈O₂Os²⁺ 792.89 6-aminohexyl linkage Red-region absorption Oxygen sensors

Research Findings and Trends

  • Synthetic Methods: Aliphatic diamides (e.g., this compound) are typically synthesized via condensation of diacid chlorides (e.g., adipoyl chloride) with amines, while aromatic derivatives often involve Ullmann or Buchwald-Hartwig couplings .
  • Structure-Property Relationships :
    • Aliphatic chains improve solubility and polymer flexibility but reduce thermal stability.
    • Aromatic substituents enhance rigidity and thermal resistance, favoring material science applications.
  • Emerging Applications: Functionalization with terminal amines (as in this compound) is promising for drug conjugation and stimuli-responsive polymers .

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